S-(2-Aminoethyl)-L-cysteine
Description
Nomenclature and Classification as a Lysine (B10760008) Analog
S-(2-Aminoethyl)-L-cysteine is systematically named (2R)-2-amino-3-[(2-aminoethyl)sulfanyl]propanoic acid. nih.gov It is also commonly referred to as L-4-thialysine or simply thialysine. nih.govwikipedia.org This nomenclature highlights its structural relationship to both L-cysteine, as it is an S-substituted derivative, and to L-lysine, for which it acts as an analog. The key structural feature is the replacement of the ε-amino group's carbon chain in lysine with a thioether linkage. wikipedia.org This substitution makes it a potent lysine antagonist. kyoto-u.ac.jp
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-[(2-aminoethyl)sulfanyl]propanoic acid nih.gov |
| Other Names | L-4-Thialysine, Thialysine, Thiosine nih.govwikipedia.org |
| CAS Number | 2936-69-8 wikipedia.org |
| Molecular Formula | C5H12N2O2S wikipedia.org |
| Molecular Weight | 164.23 g/mol nih.gov |
Historical Context of Research on this compound
Research into this compound has a history rooted in the study of amino acid analogs and their effects on biological systems. Early investigations focused on its synthesis and its ability to inhibit the growth of various microorganisms. kyoto-u.ac.jp For instance, it was reported to inhibit the growth of bacteria such as Leuconostoc mesenteroides and Lactobacillus arabinosus. kyoto-u.ac.jp These initial findings established AEC as a metabolic antagonist of lysine and paved the way for more detailed studies into its mechanism of action. Over the years, research has expanded to explore its role in protein synthesis, enzyme inhibition, and as a selection agent in molecular biology and biotechnology. medkoo.comsigmaaldrich.com
Significance as a Biological Probe and Metabolic Antagonist
The significance of this compound in academic research stems primarily from its function as a biological probe and a metabolic antagonist of lysine. kyoto-u.ac.jp Because of its structural similarity to lysine, AEC can be mistakenly recognized by cellular machinery that normally processes lysine. This "mimicry" allows researchers to investigate various lysine-dependent pathways.
As a metabolic antagonist , AEC interferes with lysine metabolism and utilization. One of its primary targets is lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its corresponding transfer RNA (tRNA) for incorporation into proteins during translation. kyoto-u.ac.jppnas.org By inhibiting this enzyme, AEC can disrupt protein synthesis, leading to cytotoxic effects in some organisms. nih.govwikipedia.org
This antagonistic activity makes AEC a valuable biological probe for several reasons:
Studying Enzyme Mechanisms: It is used to characterize enzymes that interact with lysine, such as lysine 2,3-aminomutase and lysine cyclodeaminase. medkoo.comsigmaaldrich.comebi.ac.uk
Selection in Biotechnology: AEC's inhibitory effect on the growth of many organisms allows it to be used as a selection agent. For example, it can be used to select for genetically engineered cells that are resistant to its effects, often due to modifications in their lysine biosynthesis pathways or in the LysRS enzyme itself. medkoo.comsigmaaldrich.com This has applications in the development of genetically modified crops and in the selection of microbial strains that overproduce lysine. sigmaaldrich.com
Investigating Protein Synthesis: By observing how AEC is incorporated (or not incorporated) into proteins and the consequences of this, researchers can gain insights into the fidelity of protein synthesis and the mechanisms that prevent the inclusion of non-canonical amino acids. pnas.org
Detailed Research Findings
Inhibition of Lysyl-tRNA Synthetase (LysRS)
A critical aspect of AEC's function is its differential inhibition of the two classes of lysyl-tRNA synthetases, LysRS1 and LysRS2. pnas.org
LysRS2: This class of the enzyme, found in most bacteria, archaea, and all eukaryotes, is strongly inhibited by AEC. pnas.org AEC acts as a competitive inhibitor, and in some cases, can even be attached to the tRNALys and incorporated into proteins, leading to the synthesis of faulty proteins and cellular stress. kyoto-u.ac.jppnas.org
LysRS1: Found in some bacteria and most archaea, this class is significantly less sensitive to AEC, showing an approximately 200-fold lower inhibition compared to LysRS2. pnas.org
This differential sensitivity has been a key area of research, providing insights into the evolution of the genetic code and mechanisms of antibiotic resistance. pnas.org
| Enzyme | Organism | Inhibitor | Ki (Inhibition Constant) |
| LysRS1 | Borrelia burgdorferi | This compound | 1.3 ± 0.08 mM pnas.org |
| LysRS2 | Escherichia coli | This compound | 6.6 ± 0.5 µM pnas.org |
Effects on Bacterial Growth
The inhibitory effect of AEC on bacterial growth is a direct consequence of its antagonism of lysine metabolism. The growth of various bacterial species is inhibited by AEC, and this inhibition can typically be reversed by the addition of excess L-lysine. kyoto-u.ac.jp
| Bacterial Species | Effect of AEC | Reference |
| Escherichia coli | Strong growth inhibition. kyoto-u.ac.jp | kyoto-u.ac.jp |
| Leuconostoc mesenteroides | Growth inhibition reported. kyoto-u.ac.jp | kyoto-u.ac.jp |
| Lactobacillus arabinosus | Growth inhibition reported. kyoto-u.ac.jp | kyoto-u.ac.jp |
| Bacillus subtilis | Significant growth inhibition. pnas.org | pnas.org |
| Corynebacterium sp. | Weak growth inhibition, enhanced in the presence of L-threonine. kyoto-u.ac.jp | kyoto-u.ac.jp |
| Aerobacter aerogenes | Not inhibited; capable of utilizing AEC as a nitrogen source. kyoto-u.ac.jp | kyoto-u.ac.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSJKUNUIHUPDF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20662-32-2 (unspecified hydrochloride), 4099-35-8 (mono-hydrochloride), 63905-31-7 (di-hydrochloride) | |
| Record name | S-2-Aminoethyl cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40183588 | |
| Record name | S-(2-Aminoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Thialysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2936-69-8 | |
| Record name | S-(2-Aminoethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-2-Aminoethyl cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Aminoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-AMINOETHYL)CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS2H9OH0GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions
Interactions with Protein Thiol and Amino Groups
S-(2-Aminoethyl)-L-cysteine's structure, featuring both a thiol group and an amino group, allows it to engage in a variety of molecular interactions that can modulate protein structure and function.
Disulfide Bond Formation and Consequential Protein Structural Alteration
The thiol (-SH) group within the SAEC molecule, a derivative of cysteine, provides the capacity to form disulfide bonds (S-S bridges). creative-proteomics.com Disulfide bonds are covalent linkages crucial for the stabilization of the tertiary and quaternary structures of many proteins. creative-proteomics.comnih.gov The formation of these bonds occurs under oxidizing conditions and can be a pivotal post-translational modification that dictates the final, functional conformation of a protein. creative-proteomics.comnih.gov
When SAEC is incorporated into a polypeptide chain, its thiol group can react with the thiol group of a cysteine residue or another SAEC residue to form a disulfide bridge. This reaction is a thiol-disulfide exchange, where a thiolate group attacks a disulfide bond, leading to the formation of a new disulfide linkage. wikipedia.org The introduction of these novel disulfide bonds, or the alteration of existing ones, can significantly impact the protein's three-dimensional structure. Such structural changes can, in turn, alter the protein's stability, folding, and biological activity. creative-proteomics.com For instance, the stability of antibodies and the catalytic activity of certain enzymes are highly dependent on the correct formation of disulfide bridges. creative-proteomics.com
The process of disulfide bond formation is often catalyzed by enzymes like protein disulfide isomerases within the endoplasmic reticulum of eukaryotic cells, which provides an oxidizing environment conducive to this reaction. creative-proteomics.comnih.gov The incorporation of SAEC into proteins can introduce new sites for these enzymatic modifications, potentially leading to non-native disulfide pairings and altered protein function.
Nucleophilic Participation in Biochemical Reaction Pathways
The thiol group of cysteine is a potent nucleophile in biological systems, and by extension, the thiol group of SAEC can also participate in nucleophilic reactions. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. In enzymatic reactions, the cysteine thiol group often plays a critical role in catalysis by attacking electrophilic centers in substrates, frequently leading to the formation of a covalent enzyme-substrate intermediate. libretexts.orggoogle.com
SAEC can act as a nucleophile in various biochemical contexts. For example, its synthesis often involves a nucleophilic substitution reaction where the thiol group of L-cysteine attacks an electrophilic ethylamine (B1201723) derivative. Beyond its own synthesis, the nucleophilic nature of the thiol group in SAEC can influence other biochemical pathways. It has been suggested that SAEC can act as a ligand in metal-catalyzed reactions, enhancing their selectivity and efficiency. Furthermore, the amino group of SAEC can also participate in nucleophilic reactions, such as in the formation of Schiff bases.
Enzymatic Inhibition and Substrate Specificity
One of the most well-documented mechanisms of action for SAEC is its interaction with and inhibition of lysyl-tRNA synthetase (LysRS), a crucial enzyme in protein synthesis.
Lysyl-tRNA Synthetase (LysRS) Interaction
Lysyl-tRNA synthetase is responsible for attaching L-lysine to its corresponding transfer RNA (tRNA), a critical step in ensuring the fidelity of protein translation. There are two distinct classes of LysRS, LysRS1 and LysRS2, which are structurally unrelated and generally not found together in the same organism. creative-proteomics.comwikipedia.org LysRS1 is typically found in archaea and some bacteria, while LysRS2 is present in most bacteria, eukarya, and a few archaea. creative-proteomics.comwikipedia.org
Research has demonstrated a significant difference in the susceptibility of LysRS1 and LysRS2 to inhibition by SAEC. In vitro studies have shown that SAEC is a poor substrate for LysRS1 and inhibits it much less effectively—by a factor of 200—than it inhibits LysRS2. creative-proteomics.comwikipedia.org This differential inhibition is attributed to structural differences in the lysine-binding sites of the two enzymes. The binding site of LysRS1 is more compact, making it less accommodating to lysine (B10760008) analogs with substitutions in the backbone, such as SAEC. wikipedia.org
This disparity in inhibition has been confirmed by in vivo experiments. For instance, Bacillus subtilis strains that had their native LysRS2 replaced with LysRS1 from Borrelia burgdorferi showed significantly reduced sensitivity to the growth-inhibiting effects of SAEC. creative-proteomics.comwikipedia.org In contrast, wild-type B. subtilis and strains containing both LysRS1 and LysRS2 experienced significant growth inhibition in the presence of SAEC. creative-proteomics.comwikipedia.org
| Enzyme | Source Organism | Inhibition by SAEC | Reference |
| LysRS1 | Borrelia burgdorferi | Poor substrate, 200-fold less effective inhibition compared to LysRS2. | creative-proteomics.comwikipedia.org |
| LysRS2 | Bacillus subtilis (endogenous) | Significant inhibition, leading to bactericidal effects. | creative-proteomics.comwikipedia.org |
This table summarizes the differential inhibition of LysRS1 and LysRS2 by this compound based on in vitro and in vivo studies.
SAEC acts as a competitive antagonist of L-lysine for binding to LysRS2. nih.gov This means that SAEC directly competes with L-lysine for the active site of the enzyme. The inhibitory effect of SAEC on bacterial growth can be reversed by the addition of L-lysine, which, when present in sufficient concentrations, outcompetes SAEC for binding to LysRS. nih.gov
Due to its structural similarity to lysine, SAEC is not only an inhibitor but can also be a substrate for LysRS2, leading to its incorporation into proteins in place of lysine. wikipedia.orglibretexts.org This incorporation of a non-canonical amino acid can lead to the synthesis of faulty proteins with altered structure and function, contributing to the cytotoxic effects of SAEC. wikipedia.orgwikipedia.org The ability of SAEC to be incorporated into proteins has been demonstrated in various organisms, including bacteria. nih.gov
| Feature | Description | Reference |
| Mechanism of Antagonism | Competitive | nih.gov |
| Binding Site | Active site of LysRS2 | nih.gov |
| Effect of L-lysine | Reverses the inhibitory effect of SAEC. | nih.gov |
| Incorporation into Proteins | Yes, in place of L-lysine. | wikipedia.orglibretexts.org |
This table details the competitive antagonism between this compound and L-lysine for LysRS2 binding and the subsequent incorporation of SAEC into proteins.
Structural Basis for LysRS Discrimination and Noncognate Amino Acid Recognition
This compound (AEC), a structural analog of L-lysine, exhibits differential interaction with the two classes of lysyl-tRNA synthetases (LysRS), the enzymes responsible for attaching lysine to its cognate tRNA. This discrimination is a key aspect of cellular quality control during protein synthesis. researchgate.netwikipedia.org Class I (LysRS1) and Class II (LysRS2) enzymes are structurally unrelated, and these differences extend to their active sites, leading to varied recognition of lysine and its analogs. researchgate.netethz.ch
In vitro and in vivo studies have demonstrated that AEC is an efficient substrate for the class II LysRS, but not for the class I enzyme. ethz.ch The structural basis for this discrimination lies in the architecture of the lysine-binding pocket. The active site of LysRS2 is considered more "open" compared to the more constrained active site of LysRS1. researchgate.netethz.ch This more accommodating pocket in LysRS2 allows for the binding and subsequent activation of AEC, which has a sulfur atom replacing a methylene (B1212753) group in the side chain of lysine. researchgate.netsigmaaldrich.com
Conversely, the class I LysRS provides significant resistance to the toxic effects of AEC by effectively discriminating against it as a substrate. wikipedia.orgethz.ch While manipulation of the amino acid binding site in E. coli LysRS2 has been attempted to improve its discrimination against AEC, these efforts have had limited success, often reducing the enzyme's efficiency with its natural substrate, lysine, as well. hmdb.cascience.gov This highlights the fundamental differences in the roles of conserved aromatic residues within the active sites of the two LysRS classes and underscores the evolutionary pressure to maintain the less catalytically efficient but more specific LysRS1 to prevent the infiltration of noncognate amino acids like AEC into the proteome. ethz.chhmdb.ca
Dihydrodipicolinate Synthase (DHPS) Feedback Inhibition Mechanism
Dihydrodipicolinate synthase (DHPS) is a key regulatory enzyme in the lysine biosynthesis pathway in plants and bacteria. sigmaaldrich.comuni-muenchen.de This enzyme is typically subject to feedback inhibition by the end-product, L-lysine. The structural similarity of this compound to lysine allows it to mimic this inhibitory effect. sigmaaldrich.com
AEC can act as a competitive inhibitor of DHPS, thereby disrupting the normal biosynthesis of lysine. For instance, in Bacillus subtilis, AEC has an IC₅₀ value of 0.5 mM for DHPS. The inhibitory concentration of AEC can vary depending on the organism and the specific isoform of the enzyme.
However, resistance to AEC can arise through mutations in the gene encoding DHPS. jst.go.jp Studies on maize and rice have shown that single amino acid substitutions in DHPS can render the enzyme insensitive to feedback inhibition by both lysine and AEC. sigmaaldrich.comuni-muenchen.dejst.go.jp For example, mutant versions of rice DHPS have been shown to be insensitive to AEC at concentrations up to 12 mM. sigmaaldrich.comuni-muenchen.de This resistance mechanism allows the organism to continue producing lysine even in the presence of the toxic analog.
Lysine 2,3-Aminomutase as an Alternative Substrate and Inhibitor
Lysine 2,3-aminomutase is an enzyme that catalyzes the reversible conversion of L-lysine to L-β-lysine. researchgate.net this compound, also known in this context as 4-thialysine, serves as both an alternative substrate and a potent inhibitor for this enzyme. researchgate.netnih.gov
While AEC can be processed by lysine 2,3-aminomutase, it is a much less efficient substrate compared to lysine. The maximal velocity (Vmax) for 4-thialysine is only about 0.44% of that for L-lysine. researchgate.net Despite being a poor substrate, AEC is a strong competitive inhibitor with respect to L-lysine. researchgate.net The discrepancy between its binding affinity (Ki) and its Michaelis constant (Km) as a substrate is notable. This suggests that while it can bind effectively to the active site, its conversion to product is significantly slower, leading to the inhibition of the enzyme's activity on its natural substrate. researchgate.net Electron paramagnetic resonance (EPR) studies have been used to characterize the radical intermediates formed during the processing of AEC by the enzyme.
| Parameter | L-Lysine | This compound (4-Thialysine) |
| Km | 4.2 +/- 0.5 mM | 1.4 +/- 0.1 mM |
| Vmax | 43 +/- 1 µmol min⁻¹ mg⁻¹ | 0.19 +/- 0.02 µmol min⁻¹ mg⁻¹ |
| Ki | - | 0.12 +/- 0.01 mM |
| Kinetic parameters for Lysine 2,3-Aminomutase at 37°C and pH 8.0. researchgate.net |
Aspartate Kinase (AK) Inhibition
Aspartate kinase (AK) is the first enzyme in the aspartate-derived amino acid biosynthesis pathway, which leads to the production of lysine, threonine, and methionine in plants and bacteria. science.gov The activity of certain AK isoenzymes is regulated by feedback inhibition from these end-product amino acids.
This compound has been shown to inhibit the lysine-sensitive isoenzyme of aspartate kinase. science.gov However, its inhibitory effect is generally less potent than that of lysine itself. science.gov For example, in wheat cell suspension cultures, 5 mM AEC was required to inhibit AK activity by 50%. In rice, AEC also inhibited the lysine-sensitive AK, and this inhibition was intensified when S-adenosylmethionine was also present, indicating a synergistic effect. science.gov
The development of resistance to AEC is often linked to mutations in the gene encoding aspartate kinase, rendering the enzyme insensitive to feedback inhibition. In Corynebacterium glutamicum, a strain resistant to AEC and capable of overproducing lysine was found to possess an aspartokinase that was no longer inhibited by the combination of lysine and threonine, or AEC and threonine. Similarly, mutant rice AK has been shown to be insensitive to AEC at concentrations up to 12 mM. sigmaaldrich.comuni-muenchen.de
| Organism | Observation | Reference(s) |
| Rice | AEC inhibits lysine-sensitive AK; inhibition is synergistic with S-adenosylmethionine. | science.gov |
| Wheat | 5 mM AEC causes 50% inhibition of AK activity. | |
| Brevibacterium flavum | An AEC-resistant mutant showed desensitization of aspartate kinase to concerted feedback inhibition. | |
| Corynebacterium glutamicum | An AEC-resistant, lysine-excreting strain possessed an aspartokinase resistant to feedback inhibition by AEC and threonine. | |
| Summary of this compound's effect on Aspartate Kinase. |
Other Enzymatic Interactions (e.g., α-Amino-ε-caprolactam Racemase)
While this compound itself is not a direct substrate for α-amino-ε-caprolactam racemase, its intramolecular cyclic amide, L-α-amino-β-thio-ε-caprolactam, has been identified as a substrate for this enzyme. ethz.ch This sulfur-containing analog of α-amino-ε-caprolactam is a good substrate, being racemized more than three times faster and binding approximately four-fold more strongly to the enzyme from Achromobacter obae than the standard substrate, L-α-amino-ε-caprolactam. ethz.ch The optimal pH for the racemization of this thio-analog is around 10.0. ethz.ch
Riboswitch Targeting and Transcriptional Regulation
Interaction with Lysine-Responsive Riboswitches (e.g., lysC gene 5'-UTR)
In many bacteria, the expression of genes involved in lysine biosynthesis and transport is regulated by a class of RNA elements known as riboswitches. These are structured non-coding RNA domains, typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA), that can directly bind to specific metabolites, in this case, lysine. This binding event induces a conformational change in the RNA structure, leading to the regulation of gene expression, often through transcription termination or inhibition of translation initiation.
This compound, as a close structural analog of lysine, can also bind to the lysine-responsive riboswitch. This interaction has been particularly studied in the context of the lysC gene, which encodes aspartate kinase, a key enzyme in lysine biosynthesis. The binding of AEC to the lysC riboswitch mimics the binding of lysine, triggering the regulatory cascade that downregulates the expression of the lysC gene. This leads to a reduction in the intracellular production of lysine, contributing to the toxic effects of AEC.
The high specificity of the lysine riboswitch for its cognate ligand has been demonstrated, although it can be targeted by analogs like AEC. The crystal structure of the Thermotoga maritima lysine riboswitch has been solved in a complex with AEC, providing a detailed view of the molecular interactions within the binding pocket. This structural information reveals how the riboswitch can accommodate AEC, leading to the formation of a stable bound state that facilitates the formation of downstream regulatory elements. Mutations within the riboswitch aptamer domain that disrupt key interactions can confer resistance to AEC.
| Gene | Organism | Effect of AEC Binding | Reference(s) |
| lysC | Bacillus subtilis | Binds to the 5'-UTR riboswitch, mimicking lysine and inducing transcription termination. | |
| lysC | Escherichia coli | Implicated in the repression of LysC production through interaction with the 5'-UTR. | |
| lysC | Thermotoga maritima | Crystal structure of the riboswitch bound to AEC has been determined. | |
| Interaction of this compound with Lysine-Responsive Riboswitches. |
Biological Effects and Cellular Responses
Antimicrobial and Growth Inhibitory Effects
AEC demonstrates a potent ability to inhibit the growth of a wide range of bacteria. This inhibitory action is a direct consequence of its ability to mimic L-lysine and disrupt key metabolic pathways.
Inhibition of Bacterial Growth Across Diverse Strains
The growth inhibitory effects of S-(2-Aminoethyl)-L-cysteine have been observed in several bacterial species. For instance, AEC has been shown to inhibit the growth of Bacillus subtilis, Escherichia coli, and Brevibacterium flavum. jst.go.jp In the case of Brevibacterium flavum, the inhibitory effect of AEC alone is relatively weak but is markedly enhanced in the presence of threonine. jst.go.jp This synergistic inhibition highlights the intricate regulation of the amino acid biosynthesis pathways in this bacterium.
Table 1: Bacterial Strains Inhibited by this compound
| Bacterial Strain | Observation |
| Bacillus subtilis | Growth is inhibited by AEC. jst.go.jp |
| Escherichia coli | Growth is inhibited by AEC. jst.go.jp |
| Brevibacterium flavum | Weakly inhibited by AEC alone, but inhibition is significantly enhanced by the presence of threonine. jst.go.jp |
Reversal of Growth Inhibition by L-Lysine Supplementation
The bacteriostatic effect of AEC can be effectively counteracted by the addition of L-lysine to the growth medium. jst.go.jp This reversal strongly indicates that AEC competes with L-lysine for the same metabolic or transport systems. The competitive nature of this interaction is a cornerstone of its function as a lysine (B10760008) antagonist. The ability of L-lysine to restore growth confirms that the primary target of AEC's inhibitory action is within the L-lysine metabolic sphere.
Interference with Core Protein Synthesis Pathways and Protein Misfolding
The primary mechanism behind AEC's toxicity is its interference with protein synthesis. wikipedia.org As a lysine analog, AEC is recognized by and inhibits lysyl-tRNA synthetase, the enzyme responsible for attaching lysine to its corresponding tRNA molecule for incorporation into proteins. wikipedia.org This inhibition prevents the proper synthesis of proteins, leading to a cessation of growth. While not explicitly detailed as a primary mechanism, the incorporation of an incorrect amino acid analog like AEC into a polypeptide chain can lead to protein misfolding and the formation of non-functional proteins, which contributes to cellular stress and toxicity. atsjournals.org
Antagonism of Amino Acid Metabolism and Biosynthesis
AEC's role as a metabolic antagonist extends beyond general protein synthesis, directly impacting the biosynthesis and regulation of L-lysine and consequently affecting the broader amino acid pools within the cell.
Metabolic Antagonism of Endogenous L-Lysine
This compound functions as a potent antimetabolite of L-lysine. wikipedia.org This antagonism is the foundation of its biological activity. By mimicking lysine, AEC can deceive cellular machinery, leading to the inhibition of enzymes that are normally regulated by lysine. This deception disrupts the delicate balance of amino acid metabolism and is the basis for the selection of AEC-resistant mutants that often overproduce L-lysine.
Impact on Lysine Biosynthesis Pathways and Amino Acid Pools
AEC exerts a significant influence on the regulatory enzymes of the lysine biosynthesis pathway. A key enzyme, aspartokinase, is subject to feedback inhibition by lysine. In many bacteria, this inhibition is concerted, meaning it is synergistically enhanced by the presence of both lysine and threonine. oup.com AEC can mimic lysine in this regulatory scheme, leading to a shutdown of the entire aspartate-derived amino acid pathway. oup.com The resistance to AEC in some mutants is due to a desensitization of their aspartokinase to this feedback inhibition. oup.comtandfonline.com
Cellular Resistance Mechanisms and Adaptive Responses
Organisms have evolved various strategies to counteract the toxic effects of this compound (AEC), a lysine analogue that can interfere with cellular processes. These resistance mechanisms range from enzymatic modification to genetic mutations that alter the compound's target or increase the levels of the competing natural amino acid.
A key enzymatic defense against AEC involves N-acetyltransferases. In the nematode Caenorhabditis elegans, a putative diamine N-acetyltransferase, D2023.4, has been identified as a member of the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govnih.gov This enzyme demonstrates a remarkable preference for acetylating lysine analogues. nih.govnih.gov The catalytic efficiency (kcat/Km) of the C. elegans N-acetyltransferase is significantly higher for AEC (thialysine) compared to other substrates, including L-lysine itself. nih.gov The N-acetylation occurs specifically at the amino moiety of the side chain for both L-lysine and thialysine. nih.govnih.gov
Crucially, the heterologous expression of this C. elegans N-acetyltransferase in Escherichia coli, a bacterium that lacks a similar gene, confers a pronounced resistance to the antimetabolite AEC. nih.govnih.gov This suggests that the acetylation of AEC is a detoxification mechanism, converting the toxic analogue into a non-toxic compound. asm.org This enzyme, proposed to be named 'thialysine Nε-acetyltransferase', represents a novel group of GNAT enzymes with a distinct substrate specificity. nih.gov
Table 1: Substrate Specificity of C. elegans N-acetyltransferase D2023.4
| Substrate | Relative Catalytic Efficiency (kcat/Km) |
|---|---|
| This compound (Thialysine) | Highest |
| O-(2-Aminoethyl)-L-serine | ~50% of Thialysine |
| S-(2-Aminoethyl)-D,L-homocysteine | Lower than O-(2-aminoethyl)-L-serine |
| L-lysine | ~0.1% of Thialysine |
Data derived from a study on the catalytic efficiency of C. elegans N-acetyltransferase, which showed the enzyme most efficiently catalyses the N-acetylation of thialysine. nih.gov
Resistance to AEC can also arise from genetic mutations in the cellular machinery that AEC targets. The primary cellular target for AEC's growth inhibition is lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its cognate tRNA during protein synthesis. nih.govnih.gov
Studies in Escherichia coli have shown that specific mutations in the active site of LysRS can confer substantial resistance to AEC. nih.govnih.gov For instance, while wild-type E. coli growth is halted by 5 µM AEC, variants such as Y280F and F426W allow the bacteria to grow in concentrations up to 1 mM AEC. nih.govnih.gov This elevated resistance is not due to major changes in the kinetics of amino acid activation or tRNA charging, but rather correlates with a significant (approximately 50-fold) decrease in the binding affinity for AEC. nih.govnih.gov
Another significant resistance mechanism involves mutations in the L-box riboswitch, a regulatory element in the 5' leader region of the lysC gene, which encodes aspartokinase. nih.govnih.gov In organisms like Bacillus subtilis, resistance alleles frequently map to this region. nih.gov These mutations lead to the derepression of lysC expression, resulting in increased production of aspartokinase and consequently, elevated intracellular pools of lysine. nih.govnih.gov This allows lysine to more effectively outcompete AEC for binding to LysRS. nih.govnih.gov Therefore, while LysRS is the direct target of AEC, the L-box of lysC is often the primary site for acquiring resistance, an indirect mechanism that functions by increasing the concentration of the competing substrate. nih.gov
Table 2: Summary of Genetic Resistance Mechanisms to AEC in Bacteria
| Mechanism | Genetic Basis | Effect |
|---|---|---|
| Target Modification | Mutations in the LysRS enzyme (e.g., Y280F, F426W in E. coli) | Decreases binding affinity for AEC by ~50-fold, preventing its incorporation into proteins. nih.govnih.gov |
| Regulatory Mutation | Mutations in the L-box riboswitch of the lysC gene | Derepresses lysC expression, leading to higher intracellular lysine levels that compete with AEC. nih.govnih.gov |
Plant cells have also demonstrated mechanisms to tolerate AEC. In cell cultures of Datura innoxia, a stepwise selection process has isolated cell lines resistant to AEC. ndl.go.jp These resistant cells employ at least two distinct strategies to manage the presence of the toxic analogue. ndl.go.jp
One identified mechanism is the formation of acid-labile conjugates of AEC within the cells. ndl.go.jp This process of conjugation effectively sequesters the compound, likely rendering it biologically inactive. Furthermore, evidence shows that AEC can be incorporated into soluble proteins in these plant cells. ndl.go.jp While incorporation into proteins is the basis of AEC's toxicity, in a resistant context, this might be part of a broader metabolic response to sequester or manage the analogue. These findings indicate that plant cells can develop resistance through metabolic conversion and sequestration pathways.
Effects on Eukaryotic Cells and Organisms
AEC exhibits significant biological activity in eukaryotic systems, most notably through its cytotoxic effects on cancerous cells. This activity is primarily linked to its ability to act as a lysine antimetabolite, leading to the disruption of vital cellular processes.
This compound has been shown to have a pronounced cytotoxic effect on malignant cell lines. researchgate.net Specifically, its impact has been detailed in studies using human acute leukemia Jurkat T cells. usbio.netnih.gov Treatment of Jurkat T cells with AEC (also referred to as thialysine) induces apoptotic cell death in a dose- and time-dependent manner. usbio.netnih.gov This cytotoxicity is attributed not only to the induction of apoptosis but also to the interruption of cell cycle progression. usbio.netnih.gov The presence of AEC leads to a significant decrease in the protein levels of key cell cycle regulators, including cdk4, cdk6, cdc2, cyclin A, cyclin B1, and cyclin E. usbio.netnih.gov
The apoptotic cell death induced by AEC in Jurkat T cells is mediated by a mitochondria-dependent signaling pathway. researchgate.netusbio.netnih.gov The treatment triggers a cascade of biochemical events characteristic of apoptosis. usbio.net These events include the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. usbio.netnih.gov
Following cytochrome c release, there is sequential activation of caspase-9 and caspase-3. usbio.netnih.gov Activated caspase-3 then proceeds to cleave cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation, a hallmark of apoptosis. researchgate.netusbio.net The central role of the mitochondria in this process is underscored by the finding that these apoptotic events can be significantly suppressed. usbio.netnih.gov Ectopic expression of Bcl-xL, an anti-apoptotic protein known to block mitochondrial cytochrome c release, effectively abrogates AEC-induced apoptosis. usbio.netnih.gov Similarly, the use of decylubiquinone, an inhibitor of the mitochondrial permeability transition pore, also suppresses the apoptotic effects. usbio.netnih.gov This confirms that the integrity of the mitochondria is crucial for the execution of the apoptotic program initiated by AEC in these cancer cells.
Table 3: Biochemical Events in AEC-Induced Apoptosis in Jurkat T Cells
| Event | Observation |
|---|---|
| Mitochondrial Cytochrome c Release | AEC treatment induces the release of cytochrome c into the cytosol. usbio.netnih.gov |
| Caspase Activation | Sequential activation of caspase-9 and caspase-3 is observed. usbio.netnih.gov |
| PARP Degradation | Cleavage of poly (ADP-ribose) polymerase occurs. usbio.net |
| DNA Fragmentation | A hallmark of apoptosis, detected following treatment. usbio.net |
| Cell Cycle Arrest | Apoptotic cells are mainly derived from those accumulated in the S and G2/M phases. usbio.netnih.gov |
| Suppression by Inhibitors | Apoptosis is abrogated by Bcl-xL expression and the mitochondrial permeability transition pore inhibitor, decylubiquinone. usbio.netnih.gov |
Cytotoxic Effects on Malignant Cell Lines (e.g., Human Acute Leukemia Jurkat T Cells)
Interruption of Cell Cycle Progression and Regulation
This compound (AEC), also known as thialysine, has been shown to interrupt the normal progression of the cell cycle. usbio.net In studies on human acute leukemia Jurkat T cells, treatment with AEC induced apoptotic cell death. usbio.netmybiosource.com A closer examination of the cell cycle distribution revealed that the cells undergoing apoptosis were primarily those that had accumulated in the S and G2/M phases of the cell cycle due to the presence of thialysine. usbio.netresearchgate.net
This interruption of the cell cycle is associated with a significant decrease in the protein levels of key cell cycle regulators. usbio.net These include cyclin-dependent kinases (cdk) such as cdk4 and cdk6, as well as cdc2. usbio.netmybiosource.com Additionally, the levels of cyclins A, B1, and E were also found to be downregulated. usbio.netmybiosource.com This widespread reduction in the levels of essential cdks and cyclins demonstrates that the cytotoxic effects of thialysine are not only due to the induction of apoptosis but also to a direct interference with the machinery that governs cell cycle progression. usbio.net Other research has indicated that cell-cycle arrest upon lysine withdrawal, for which AEC is an analog, is predominantly caused by the inhibition of protein synthesis. nih.gov
Table 1: Effects of this compound on Cell Cycle Regulatory Proteins in Jurkat T Cells
| Protein Class | Specific Protein | Effect of AEC Treatment |
|---|---|---|
| Cyclin-Dependent Kinase (cdk) | cdk4 | Significant Decline |
| Cyclin-Dependent Kinase (cdk) | cdk6 | Significant Decline |
| Cyclin-Dependent Kinase (cdk) | cdc2 | Significant Decline |
| Cyclin | Cyclin A | Significant Decline |
| Cyclin | Cyclin B1 | Significant Decline |
| Cyclin | Cyclin E | Significant Decline |
Modulation of Yeast Metabolism (e.g., Saccharomyces cerevisiae Retrograde Response Pathway Activation for Ethanol-Glycerol Balance)
This compound plays a significant role in modulating the metabolism of the yeast Saccharomyces cerevisiae, particularly in the context of the retrograde (RTG) response pathway. nih.govconsensus.app The RTG pathway is a signaling cascade that communicates mitochondrial dysfunction to the nucleus, leading to metabolic adjustments. researchgate.net AEC, as a toxic analog of lysine, has been utilized in adaptive laboratory evolution (ALE) experiments to select for yeast mutants with altered metabolic outputs. nih.govcsic.es
In the field of winemaking, there is a growing need to reduce the ethanol (B145695) content in wine due to factors like global warming which leads to higher sugar content in grapes. nih.govcsic.es Research has shown that activating the RTG pathway can lead to a desirable decrease in ethanol production and a concurrent increase in glycerol (B35011). nih.govconsensus.app Deletion of the MKS1 gene, a negative regulator of the RTG pathway, results in this phenotype. researchgate.net By subjecting commercial wine strains of S. cerevisiae to ALE with AEC, researchers have successfully isolated mutants that mimic the mks1 deletion phenotype. nih.govresearchgate.net These AEC-resistant mutants exhibit increased glycerol production and reduced acetic acid, and in some instances, a reduction in ethanol. nih.govcsic.es
Whole-genome sequencing of these mutants revealed point mutations in the RTG pathway activator Rtg2, as well as in the homocitrate synthases Lys20 and Lys21. csic.es However, it was the mutations in Rtg2 that were primarily responsible for the overactivation of the retrograde response and the subsequent reduction in ethanol during fermentation. csic.es This demonstrates that AEC can be a valuable tool for directed evolution strategies aimed at optimizing yeast metabolism for industrial applications like winemaking. nih.gov
Table 2: Metabolic Changes in AEC-Resistant Saccharomyces cerevisiae Mutants
| Metabolite | Change in Production | Genetic Basis |
|---|---|---|
| Glycerol | Increased | Mutations in Rtg2 |
| Ethanol | Reduced (in some cases) | Mutations in Rtg2 |
| Acetic Acid | Reduced | Mutations in Rtg2 |
Mammalian Bioavailability and Utilization of Lysine Analogs in Nutritional Studies
Nutritional studies in mice have investigated the bioavailability and utilization of various lysine analogs, including this compound. nih.gov As an analog of the essential amino acid lysine, AEC's ability to be utilized by the body for protein synthesis and other metabolic functions is a key area of research. nih.govscilit.com In growth assays using mice fed synthetic amino acid diets, the substitution of lysine with AEC resulted in weight loss during the feeding period. nih.govscilit.comresearchgate.net This indicates that AEC is not an effective replacement for lysine in supporting growth and is, in fact, detrimental under these conditions. nih.gov
This lack of utilization is in contrast to some other lysine derivatives, although many also show poor bioavailability. nih.gov For instance, while ε-N-methyl-L-lysine, ε-N-dimethyl-L-lysine, and ε-N-trimethyl-L-lysine could replace lysine to a small extent, α-N-acetyl-L-lysine was not utilized at all. nih.gov The poor bioavailability of AEC as a lysine substitute highlights the high specificity of the cellular machinery involved in amino acid utilization and protein synthesis. nih.govpnas.org The incorporation of such analogs can lead to the synthesis of non-functional proteins, which can have toxic effects on the cell. pnas.org
Table 3: Bioavailability of Lysine and its Analogs in Mice
| Compound | Biological Utilization (Relative to L-lysine) | Observed Effect on Body Weight |
|---|---|---|
| L-lysine | Standard | Growth |
| This compound | Not utilized as a substitute | Weight loss |
| D-lysine | Not utilized as a substitute | Weight loss |
| α-N-acetyl-L-lysine | Not utilized | - |
| ε-N-acetyl-L-lysine | ~3% | - |
| ε-N-methyl-L-lysine | ~8.3% (1/12) | - |
| ε-N-dimethyl-L-lysine | ~5% (1/20) | - |
| ε-N-trimethyl-L-lysine | ~4% (1/25) | - |
Antioxidant and Anti-inflammatory Properties in Biological Systems
This compound and its derivatives have demonstrated notable antioxidant and anti-inflammatory properties in various biological systems. chemimpex.comresearchgate.net AEC's structure, containing a thiol group, allows it to participate in redox reactions, which is a key aspect of its antioxidant activity. chemimpex.com It can act as a precursor for other bioactive molecules with protective effects against oxidative stress. chemimpex.com
One of its derivatives, aminoethylcysteine (B1238168) ketimine decarboxylated dimer (AECK-DD), has been identified as a natural compound with significant antioxidant capabilities. researchgate.netresearchgate.net Studies have shown that AECK-DD can effectively scavenge reactive oxygen and nitrogen species, including hydrogen peroxide, superoxide (B77818) anion, hydroxyl radicals, and peroxynitrite. researchgate.net Its antioxidant activity has been reported to be comparable to that of Vitamin E and superior to other hydrophilic antioxidants like trolox (B1683679) and N-acetylcysteine. researchgate.net Furthermore, AECK-DD has been shown to be absorbed from the diet in mice, increasing the plasma antioxidant potential and suggesting its physiological relevance as an in vivo antioxidant. researchgate.net
In addition to its antioxidant effects, L-cysteine, a related compound, has been shown to have anti-inflammatory properties. nih.gov This action is believed to be mediated, at least in part, by hydrogen sulfide (B99878) (H₂S), a signaling molecule produced from L-cysteine. nih.gov In a hamster model of chemotherapy-induced oral mucositis, L-cysteine treatment led to a decrease in inflammatory markers, mast cell counts, and levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), while increasing antioxidant markers and H₂S levels. nih.gov This suggests that the anti-inflammatory effects are linked to the production of H₂S. nih.gov Given that AEC is a cysteine derivative, it is plausible that it may also exert anti-inflammatory effects through similar mechanisms, although more direct research on AEC is needed in this area.
Advanced Research Methodologies and Applications
S-(2-Aminoethyl)-L-cysteine as a Tool in Biochemical and Enzymological Studies
The structural similarity of AEC to lysine (B10760008), combined with its unique sulfur-containing side chain, makes it an effective probe in biochemical and enzymatic research.
AEC is instrumental in elucidating the specificity of amino acid binding sites in enzymes, particularly those that interact with lysine. A primary example is its use in studying the two distinct classes of lysyl-tRNA synthetases (LysRS), the enzymes responsible for attaching lysine to its corresponding tRNA during protein synthesis. nih.govpnas.org
There are two unrelated forms of this enzyme, LysRS1 (a class I synthetase) and LysRS2 (a class II synthetase). pnas.org Structural analyses have revealed that the lysine-binding pocket is more open in LysRS2 compared to LysRS1. nih.gov This difference in the active site architecture leads to a significant divergence in substrate specificity. AEC acts as an efficient substrate for the class II enzyme (LysRS2) but is a poor substrate for the class I enzyme (LysRS1). nih.govpnas.org In vitro studies have quantified this difference, showing that AEC inhibits LysRS1 approximately 200-fold less effectively than it inhibits LysRS2. pnas.org The inhibition constants (Ki) for AEC were found to be 1.3 mM for LysRS1, whereas for LysRS2 it was a much more potent 6.6 µM. pnas.org This differential recognition allows researchers to probe the active sites of these enzymes and has implications for why certain organisms possess one class of the enzyme over the other. nih.govpnas.org
Further illustrating substrate specificity, a novel N-acetyltransferase from the nematode Caenorhabditis elegans has been shown to preferentially catalyze the N-acetylation of AEC (thialysine). nih.gov While the enzyme does act on L-lysine and other diamines, its catalytic efficiency is dramatically higher with AEC as the substrate. nih.gov This high specificity for the lysine analog suggests a distinct physiological role for this enzyme, which has been proposed to be named 'thialysine Nε-acetyltransferase'. nih.gov
Table 1: Catalytic Efficiency of C. elegans N-acetyltransferase with Various Substrates Data sourced from a study on a novel GCN5-related N-acetyltransferase. nih.gov
| Substrate | Relative kcat/Km |
|---|---|
| This compound (Thialysine) | 100% |
| O-(2-Aminoethyl)-L-serine | ~50% |
| L-Lysine | ~0.1% |
| Diaminopropane | ~11% |
| Ethylenediamine | ~8% |
| Putrescine | <1% |
| Cadaverine | <1% |
The thiol (-SH) group within the AEC side chain provides a reactive handle for probing protein structure and function. chemimpex.com Cysteine residues and the disulfide bonds they form are critical for the stability, folding, and function of many proteins. creative-proteomics.com By substituting a natural amino acid with AEC or another cysteine derivative, researchers can introduce a uniquely reactive thiol group at a specific position within a protein. nih.gov
This engineered thiol group can be used in several ways:
Disulfide Bond Formation: It can form a disulfide bond with a nearby native or engineered cysteine residue. nih.gov The formation of such a bond can be assayed to infer proximity and mobility relationships between different parts of a protein, helping to map its three-dimensional structure in its functional environment. creative-proteomics.comnih.gov
Covalent Labeling: The thiol group can be targeted by a wide array of sulfhydryl-reactive chemical reagents. nih.gov These reagents can be fluorescent probes, paramagnetic spin labels, or mass tags. nih.gov By analyzing the accessibility and reactivity of the engineered cysteine to these reagents, investigators can deduce information about the local steric and electrostatic environment within the protein. nih.gov This technique, known as the Substituted Cysteine Accessibility Method (SCAM), has been extensively used to identify residues lining ion channels and binding sites, and to map conformational changes as proteins transition between functional states. nih.gov
The ability of AEC's thiol group to participate in these reactions makes it a valuable tool for studying protein interactions, folding, and stability. chemimpex.com
As a lysine analog, AEC is utilized to investigate the mechanisms of amino acid transport across cellular membranes. The uptake and movement of amino acids are controlled by specific transporter proteins, and understanding their function is crucial. mdpi.com The Large Neutral Amino Acid Transporter 1 (LAT1), for example, is a critical transporter for essential amino acids at the blood-brain barrier and is often overexpressed in cancer cells. mdpi.com
By using AEC as a competitive substrate, researchers can study the specificity and kinetics of lysine transporters. The transport of AEC into a cell can be monitored to characterize the activity of these transport systems. Furthermore, the cellular response to AEC can provide insights into transport dynamics. For instance, the transport of cysteamine, a related aminothiol, into lysosomes and the subsequent export of its metabolic products rely on specific transporters, such as the lysine/cationic amino acid transporter PQLC2. nih.gov Studying how AEC interacts with these systems helps to elucidate the pathways and dynamics of amino acid transport.
Applications in Genetic Engineering and Strain Development
AEC's ability to act as a toxic antimetabolite in many organisms has been harnessed for powerful applications in genetic engineering and biotechnology. nih.govscialert.net
A significant application of AEC is in the development of selection systems for genetically modified organisms that avoid the use of traditional antibiotic resistance genes. nih.govnih.gov This is particularly desirable for agricultural applications to alleviate concerns about the spread of antibiotic resistance. nih.gov
A selection system using AEC has been successfully developed for producing transgenic soybean somatic embryos. nih.govnih.gov The method relies on the differential sensitivity of plant and bacterial enzymes to feedback inhibition. In most plants, the enzyme dihydrodipicolinate synthase (DHPS), which is essential for lysine biosynthesis, is strongly inhibited by lysine and its analog, AEC. nih.gov This inhibition makes AEC toxic to normal plant cells. nih.gov The selection system works by introducing a gene from E. coli (the dapA gene) that codes for a DHPS enzyme that is not feedback-inhibited by lysine. nih.govnih.gov
When soybean tissues are transformed with this bacterial gene, only the successfully transformed cells can synthesize lysine in the presence of AEC. nih.gov Therefore, by incubating the tissues in a liquid medium containing AEC (e.g., at a concentration of 5 mM), only the transgenic soybeans expressing the resistant DHPS gene are able to grow, while non-transformed cells are killed. nih.govnih.gov This provides an effective, non-antibiotic method for selecting transgenic events. nih.gov
Table 2: Concentration of Various Agents Required to Inhibit Soybean Somatic Embryo Growth Data sourced from a study on non-antibiotic selection systems. nih.gov
| Selection Agent | Inhibitory Concentration |
|---|---|
| This compound (AEC) | 0.5 mg/mL |
| Glufosinate | 0.16 µg/mL |
| Isopropylamine-glyphosate | 40 mg/L |
| ALS Inhibitors (Exceed®/Synchrony®) | 150 µg/mL |
| Lysine + Threonine | >2 mg/mL (Poor inhibitor) |
Adaptive Laboratory Evolution (ALE) is a powerful technique used to improve microbial strains for industrial biotechnology by applying long-term selective pressure. nih.gov AEC is frequently used as the selection agent in ALE experiments to generate strains with enhanced production of certain metabolites, most notably L-lysine. scialert.netsci-hub.box
In the biosynthesis of L-lysine, a key regulatory enzyme is aspartate kinase (AK), which is typically subject to feedback inhibition by lysine. scialert.net By exposing a population of microorganisms, such as Corynebacterium glutamicum or Brevibacterium flavum, to inhibitory concentrations of AEC, it is possible to select for mutants that have overcome this feedback inhibition. scialert.nettandfonline.com These AEC-resistant mutants often possess a mutated aspartate kinase that is no longer sensitive to inhibition by lysine or AEC, leading to the overproduction and excretion of L-lysine. scialert.netsci-hub.box
A recent study applied this principle in a novel way, using ALE with AEC to evolve commercial Saccharomyces cerevisiae wine strains. nih.govnih.govcsic.es The goal was not to overproduce lysine, but to generate strains with altered carbon metabolism suitable for modern winemaking. nih.govresearchgate.net The resulting AEC-resistant mutants showed increased production of glycerol (B35011) and reduced production of ethanol (B145695) and acetic acid. nih.govnih.gov Genomic sequencing revealed that the resistance was due to mutations in genes that activate the Retrograde Response pathway, demonstrating that AEC-based ALE can be a versatile tool for metabolic engineering beyond just lysine production. nih.govcsic.es
Engineering Organisms for Resistance to Amino Acid Analogs
This compound (AEC) serves as a potent tool for selecting and engineering microorganisms with altered metabolic pathways, particularly for the overproduction of amino acids like L-lysine. The primary mechanism of AEC's toxicity is its ability to mimic lysine, thereby inhibiting crucial cellular processes. wikipedia.orgnih.gov Organisms can develop resistance to AEC through several key mutations.
One of the main targets of AEC is the enzyme aspartokinase, which is a key regulator in the biosynthesis of lysine. In many bacteria, this enzyme is subject to feedback inhibition by lysine. AEC can also bind to this allosteric site, effectively shutting down the lysine biosynthetic pathway. Mutations that alter the regulatory site of aspartokinase can render it insensitive to feedback inhibition by both lysine and its analog, AEC. This insensitivity leads to the overproduction and excretion of lysine, a desirable trait in industrial microbiology. For instance, AEC-resistant mutants of Brevibacterium flavum and Corynebacterium glutamicum have been shown to produce significant quantities of L-lysine. jst.go.jppsu.edu
Another significant mechanism of resistance involves the lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its corresponding tRNA during protein synthesis. nih.govnih.gov AEC can be mistakenly recognized and activated by LysRS, leading to its incorporation into proteins, which results in non-functional proteins and cell death. pnas.org Resistance can arise from mutations in the active site of LysRS that decrease its affinity for AEC while maintaining its ability to bind and activate lysine. Studies in Escherichia coli have identified specific mutations in LysRS (Y280F and F426W) that confer substantial resistance to AEC by reducing the enzyme's binding affinity for the analog by approximately 50-fold. nih.govnih.govresearchgate.net
Furthermore, mutations in riboswitches, such as the L-box riboswitch that regulates the expression of the lysC gene (encoding aspartokinase), can also lead to AEC resistance. nih.govnih.govresearchgate.net These mutations can cause the derepression of lysC expression, leading to increased intracellular levels of lysine, which can then outcompete AEC for binding to LysRS. nih.govresearchgate.net
In some cases, resistance is achieved by replacing the endogenous LysRS with a different class of the enzyme. For example, replacing the LysRS2 in Bacillus subtilis with LysRS1 from Borrelia burgdorferi renders the B. subtilis strain significantly less sensitive to AEC, as LysRS1 has a much lower affinity for the analog. pnas.org This highlights the natural diversity of aminoacyl-tRNA synthetases as a reservoir for antibiotic resistance. pnas.org
The table below summarizes some of the key research findings in engineering organismal resistance to AEC.
| Organism | Method of Resistance | Key Findings |
| Escherichia coli | Mutations in lysyl-tRNA synthetase (LysRS) | Variants Y280F and F426W showed a ~50-fold decrease in binding affinity for AEC, conferring resistance up to 1 mM AEC. nih.govnih.govresearchgate.net |
| Bacillus subtilis | Replacement of LysRS2 with LysRS1 | Strains with LysRS1 were significantly less sensitive to AEC due to the 200-fold lower inhibition of LysRS1 by AEC compared to LysRS2. pnas.org |
| Brevibacterium flavum | Mutation in the feedback inhibition site of aspartokinase | AEC-resistant mutants overproduced L-lysine. jst.go.jp |
| Lactobacillus plantarum | AEC-resistant mutants | Produced lysine at a rate 12-fold higher than wild-type strains. |
| Datura innoxia | Metabolic Conjugation | Forms covalent conjugates with adenine (B156593) derivatives, reducing intracellular free AEC levels by over 90%. |
Role in Protein Chemistry and Bioconjugation Strategies
The unique structural properties of this compound make it a valuable tool in the fields of protein chemistry and bioconjugation. Its ability to mimic lysine while possessing a reactive thiol group opens up avenues for site-specific protein modification and the introduction of non-natural functionalities.
AEC can be incorporated into proteins in place of lysine, a process that has been confirmed in various studies. nih.gov This substitution allows for the introduction of a unique chemical handle—the thioether group—into the protein backbone at specific sites. This handle can then be used for further chemical modifications. The ability to introduce such a non-natural amino acid facilitates the study of protein structure and function by allowing researchers to probe enzyme mechanisms and protein-protein interactions.
The ribosomal incorporation of AEC has been demonstrated to be efficient, competing well with natural lysine for the lysyl-tRNA synthetase. nih.gov This efficiency makes it a practical tool for producing proteins with site-specifically incorporated AEC. Once incorporated, the thioether side chain of AEC can participate in various chemical reactions, such as alkylation and acylation, under mild conditions. This allows for the attachment of a wide range of probes, including fluorophores, crosslinkers, and other functional moieties, to precise locations within a protein. This site-specific labeling is crucial for detailed structural and functional analyses that are often not possible with traditional, less specific protein modification methods.
The field of epigenetics heavily relies on understanding the post-translational modifications (PTMs) of histones, such as methylation, which play a critical role in gene regulation. nih.govnih.gov The study of these modifications is often hampered by the difficulty of producing homogeneously modified histones. Site-specific bioconjugation using AEC offers a powerful solution to this challenge.
By incorporating AEC at specific lysine positions within a histone protein, researchers can create a unique site for chemical modification. The thiol group of the incorporated AEC can be selectively targeted for bioconjugation reactions. nih.govresearchgate.net This allows for the attachment of mimics of lysine methylation or other PTMs. For example, a molecule that structurally and functionally resembles a methylated lysine can be conjugated to the AEC residue. This approach enables the generation of histone proteins with precisely defined PTMs at specific sites, which are invaluable tools for studying the effects of these modifications on chromatin structure and function.
This methodology allows for the detailed investigation of how specific histone methylation marks are "read" by other proteins and how they influence the recruitment of transcriptional machinery. Furthermore, it can be used to study the enzymes involved in adding and removing these marks, such as histone methyltransferases and demethylases. nih.govnih.gov The ability to create designer histones with specific PTMs through AEC-mediated bioconjugation is a significant advancement in epigenetic research.
Implications for Antimicrobial and Therapeutic Agent Development
This compound's ability to interfere with essential cellular processes in microorganisms makes it a compound of significant interest for the development of new antimicrobial and therapeutic agents.
AEC serves as a classic example of an amino acid antibiotic due to its structural similarity to lysine, which allows it to act as a metabolic antagonist. krackeler.comsigmaaldrich.comscientificlabs.co.uk Its primary mode of action is the inhibition of protein synthesis. wikipedia.orgnih.gov AEC is recognized by lysyl-tRNA synthetase (LysRS) and is incorporated into nascent polypeptide chains in place of lysine. pnas.org This incorporation leads to the production of faulty, non-functional proteins, which ultimately results in the inhibition of bacterial growth and cell death. wikipedia.orgpnas.org
AEC has been shown to inhibit the growth of a variety of bacteria, including Bacillus subtilis, Escherichia coli, and Lactobacillus species. jst.go.jp The selective toxicity of AEC towards pathogens that are dependent on the LysRS2 class of the enzyme, such as B. subtilis, opens the possibility for developing species-specific antibiotics. pnas.org This specificity is a highly desirable trait in antimicrobial therapy as it can help to minimize the disruption of the host's beneficial microbiota.
The table below details the inhibitory effects of AEC on various bacterial strains.
| Bacterial Strain | Effect of AEC | Reference |
| Bacillus subtilis | Growth inhibition | jst.go.jp |
| Escherichia coli | Growth inhibition | jst.go.jp |
| Leuconostoc mesenteroides | Growth inhibition | |
| Lactobacillus arabinosus | Growth inhibition | |
| Brevibacterium favum | Growth inhibition |
The essential role of aminoacyl-tRNA synthetases (aaRSs) in protein synthesis makes them attractive targets for the development of new drugs, particularly antimicrobials. plos.orgnih.govzymedi.comresearchgate.net These enzymes are vital for cell viability, and significant structural differences often exist between the aaRSs of pathogenic microbes and their human counterparts. nih.gov This provides a window for the development of selective inhibitors that target the pathogen's enzyme without affecting the host's.
This compound serves as a proof-of-concept for this strategy. Its antimicrobial activity is directly linked to its ability to be recognized and utilized by the bacterial lysyl-tRNA synthetase. nih.govpnas.org By studying the interactions between AEC and LysRS, researchers can gain valuable insights into the structure and function of the enzyme's active site. This knowledge can then be used to design and synthesize novel inhibitors with improved potency and selectivity.
The development of resistance to AEC, often through mutations in LysRS, further informs drug discovery efforts. nih.govnih.govresearchgate.net By understanding the mechanisms of resistance, it is possible to design second-generation inhibitors that can overcome these mutations. The strategy of targeting aaRSs is not limited to antibacterial agents; it is also being explored for the development of antifungal, antiparasitic, and even anticancer therapies. plos.orgzymedi.com The vast amount of structural and functional data available for aaRSs, coupled with the success of natural product inhibitors like AEC, makes this a promising area for future therapeutic development. nih.gov
Analytical and Chromatographic Techniques
The structural similarity of this compound (AEC) to L-lysine and its nature as a cysteine derivative pose a significant challenge for their analytical separation. However, various chromatographic techniques, particularly high-performance liquid chromatography (HPLC), have been developed to effectively resolve these compounds.
A common and effective strategy for the separation of amino acids like AEC, lysine, and other cysteine derivatives is the use of pre-column derivatization followed by reversed-phase (RP) HPLC. science.govfbise.edu.pk Derivatizing agents such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, and phenylisothiocyanate react with the primary amino groups of the analytes, rendering them fluorescent or UV-active, which enhances detection sensitivity and improves chromatographic separation. fbise.edu.pk
One specific method for the separation of AEC (thialysine) from lysine involves derivatization with OPA followed by fluorescence detection. nih.gov This method has been successfully used to separate AEC and its acetylated forms from lysine and its corresponding derivatives. nih.gov The separation is typically achieved on a C18 column with a gradient elution system.
For the simultaneous separation of a broader range of amino acids, including lysine and cysteine derivatives, RP-HPLC methods using a C18 column are also prevalent. psu.edunih.gov A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. psu.edunih.gov The pH of the mobile phase is a critical parameter that influences the retention and resolution of the amino acids.
The following table summarizes key aspects of chromatographic methods applicable to the separation of this compound and related compounds:
| Chromatographic Method | Stationary Phase | Mobile Phase/Elution | Derivatization Agent | Detection Method | Applicability | Reference(s) |
| Reversed-Phase HPLC | C18 | Gradient elution with aqueous buffer and organic modifier (e.g., acetonitrile) | o-Phthalaldehyde (OPA) | Fluorescence | Separation of AEC (thialysine) and its acetylated derivatives from lysine and its derivatives. | nih.gov |
| Reversed-Phase HPLC | C18 | Isocratic or gradient elution with phosphate buffer and acetonitrile/methanol mixture. | Dansyl Chloride | UV or Fluorescence | General separation of amino acids, including cysteine and lysine. | science.govpsu.edu |
| Mixed-Mode Chromatography | BIST B+ | Water, Acetonitrile/Methanol, and Sulfuric Acid | None (underivatized) | UV (205 nm) | Separation of lysine and its oligomers (dilysine, trilysine). | sielc.com |
Future Directions and Emerging Research Areas
Elucidating Novel Molecular Targets and Uncharacterized Pathways
While the primary mechanism of SAEC is understood to be its competitive interaction with lysine (B10760008) metabolism and protein synthesis, emerging research aims to uncover interactions beyond these canonical pathways. nih.gov As a lysine analogue, SAEC is recognized by lysyl-tRNA synthetase, inhibiting protein synthesis. It has also been shown to inhibit lysine 2,3-aminomutase. nih.govwikipedia.org The future of SAEC research lies in identifying novel molecular targets and characterizing the less-understood pathways it modulates.
A significant area of investigation is the differential effect of SAEC on the two classes of lysyl-tRNA synthetases (LysRS1 and LysRS2). The inhibition constants (Ki) for SAEC are markedly different, with a value of 1.3 mM for LysRS1 and a much more potent 6.6 µM for LysRS2. This differential recognition suggests that SAEC could be used to probe the distinct biological roles of these enzyme classes in various organisms, potentially uncovering unique cellular vulnerabilities.
Recent studies using adaptive laboratory evolution (ALE) have provided powerful insights. In one such study, subjecting Saccharomyces cerevisiae to SAEC led to the isolation of resistant mutants with point mutations in the Retrograde Response (RTG) activator Rtg2 and in homocitrate synthases. nih.gov This experiment directly implicated SAEC resistance in the activation of the RTG pathway, a novel cellular response pathway not previously linked to this compound. nih.gov
Furthermore, the inherent chemical properties of SAEC, such as the nucleophilic nature of its thiol group, suggest it may participate in other biochemical reactions, such as acting as a ligand in metal-catalyzed processes. The discovery that a novel N-acetyltransferase from Caenorhabditis elegans shows a strong preference for N-acetylation of SAEC over lysine points toward specific, yet uncharacterized, metabolic pathways for this thialysine. sigmaaldrich.cn
| Molecular Target | Associated Pathway | Organism/System | Key Finding |
|---|---|---|---|
| Lysyl-tRNA Synthetase (LysRS) | Protein Synthesis | General | Competitive inhibition with lysine, leading to disruption of protein synthesis. |
| Lysine 2,3-aminomutase | Lysine Catabolism | General | Inhibition of the enzyme, disrupting a key step in lysine degradation. nih.govwikipedia.org |
| Aspartokinase | Lysine Biosynthesis | Bacteria (e.g., Brevibacterium flavum) | Mimics lysine's feedback inhibition, disrupting amino acid homeostasis. |
| Rtg2 (Retrograde Response Activator) | Retrograde Response Pathway | Saccharomyces cerevisiae | Mutations in Rtg2 confer SAEC resistance, leading to pathway hyperactivation. nih.gov |
| Novel N-acetyltransferase | Uncharacterized Metabolic Pathway | Caenorhabditis elegans | Enzyme shows significantly higher catalytic efficiency for SAEC compared to L-lysine. sigmaaldrich.cn |
Exploring Broader Biological Roles and Systemic Physiological Impacts
The known biological effects of SAEC are primarily its growth-inhibitory and antimicrobial actions stemming from its role as a lysine antagonist. However, research is beginning to shed light on broader physiological impacts, suggesting its influence extends to complex processes such as tissue remodeling and cellular metabolism.
A notable study demonstrated that SAEC can be incorporated into collagen in a model of hepatic granulomas. nih.gov This incorporation led to a dose-dependent decrease in collagen accumulation and, crucially, a reduction in the hydroxylation of lysine residues within the collagen molecules. nih.gov Since hydroxylysine is vital for collagen cross-linking and stability, this finding suggests a potential systemic role for SAEC in modulating fibrosis and the integrity of the extracellular matrix.
Given that SAEC is a derivative of L-cysteine, there is a plausible, though not yet directly proven, hypothesis that it could share some of the broader biological activities of related compounds like N-acetylcysteine (NAC). nih.gov These could include antioxidant and anti-inflammatory effects, potentially mediated through pathways involving signaling molecules like hydrogen sulfide (B99878) (H₂S). Additionally, research has pointed to the potential of SAEC hydrochloride as a precursor in the synthesis of neuroprotective agents, indicating possible applications in modulating neurological functions. chemimpex.com
The systemic metabolic consequences of cellular adaptation to SAEC are also an area of active interest. The ALE experiments in yeast not only identified a new signaling pathway but also resulted in a significant shift in metabolism, with resistant strains producing less ethanol (B145695) and more glycerol (B35011). nih.gov This highlights the potential for SAEC to induce broad, systemic changes in an organism's metabolic output.
Development of Advanced Analogues with Tuned Specificity and Potency
The chemical structure of SAEC provides a versatile scaffold for the development of advanced analogues with tailored properties. By modifying the core molecule, researchers aim to create derivatives with enhanced specificity for particular molecular targets, improved potency, or novel functionalities. This field of research is critical for translating the basic understanding of SAEC into more refined tools and potential therapeutic agents.
The synthesis of SAEC derivatives is an active area of investigation. For instance, a patented process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine demonstrates industrial interest in creating novel analogues. wipo.int Foundational research into the chemical reactivity of related compounds, such as a series of S-(2-haloethyl)-L-cysteine derivatives, provides crucial information on how structural modifications affect properties like hydrolysis and alkylation rates. nih.gov Studies on these halo-analogs revealed that blocking the amino group altered the hydrolysis mechanism, indicating that targeted chemical changes can precisely control a molecule's stability and reactivity. nih.gov
The development of isotopically labeled analogues, such as 4-thia-[6-(13)C]lysine, serves as a powerful tool for elucidating enzymatic mechanisms in detail. researchgate.net Such tracers allow researchers to follow the metabolic fate of the analogue and understand its interaction with enzymes on a molecular level. By understanding the structure-activity relationships of a wider range of SAEC derivatives, it may become possible to design compounds that are highly selective for microbial versus mammalian enzymes, a key goal in the development of new antimicrobial agents.
| Analogue/Derivative Name | Structural Modification | Investigated Property/Application |
|---|---|---|
| S-(2-aminoethyl)-2-methyl-L-cysteine | Methylation at the alpha-carbon of the cysteine residue. | Development of novel chemical synthesis processes for SAEC analogues. wipo.int |
| S-(2-haloethyl)-L-cysteine (e.g., chloro, bromo) | Replacement of the terminal amino group's hydrogen with a halogen. | Studying hydrolysis and alkylation rates to understand chemical reactivity and stability. nih.gov |
| N-acetylated S-(2-haloethyl)-L-cysteine | Acetylation of the alpha-amino group and halogenation of the side chain. | Investigating the role of the free amino group in the hydrolysis mechanism. nih.gov |
| 4-thia-[6-13C]lysine | Isotopic labeling (13C) on the terminal carbon of the aminoethyl group. | Use as a tracer in mechanistic studies of enzyme reactions. researchgate.net |
Biotechnological Production and Sustainable Applications
SAEC has long been a valuable tool in biotechnology, primarily as a selective agent to isolate microbial strains that overproduce L-lysine. Bacteria resistant to the toxic effects of SAEC often possess mutations that deregulate the feedback inhibition of lysine biosynthesis, leading to high-level excretion of the amino acid. nih.gov This principle has been successfully applied to organisms like Arthrobacter globiformis to generate potent L-lysine producers for industrial fermentation. nih.gov
While SAEC is a tool for producing other compounds, the direct biotechnological production of SAEC itself is an emerging research goal. Currently, SAEC is primarily made through chemical synthesis. researchgate.net Developing a fermentative or enzymatic process for its production from renewable feedstocks would represent a significant advance in sustainable chemistry. This would likely involve engineering a microorganism with a novel biosynthetic pathway capable of synthesizing the molecule from simple precursors.
Beyond its role in amino acid production, SAEC is finding new and sustainable applications. It has been proposed as a non-antibiotic selection agent for creating genetically engineered crops, such as soybeans, that express a lysine-insensitive enzyme. sigmaaldrich.com A particularly innovative application has been demonstrated in the food and beverage industry, where adaptive laboratory evolution using SAEC generated novel yeast strains for winemaking. nih.gov These evolved strains exhibit desirable traits like reduced ethanol production, addressing a key challenge in the industry driven by rising sugar content in grapes. nih.gov
| Application | Organism | Principle/Mechanism | Outcome |
|---|---|---|---|
| Selection for L-lysine overproduction | Arthrobacter globiformis, Brevibacterium flavum | SAEC toxicity selects for mutants with deregulated lysine biosynthesis pathways. nih.gov | Isolation of high-yield L-lysine producing strains for industrial use. nih.gov |
| Non-antibiotic plant selection agent | Soybean (proposed) | SAEC selects for plant cells successfully expressing a lysine-insensitive target enzyme (e.g., DHPS). sigmaaldrich.com | A method for developing genetically modified plants without using antibiotic resistance markers. sigmaaldrich.com |
| Adaptive laboratory evolution for improved yeast | Saccharomyces cerevisiae | SAEC is used as a selective pressure to evolve strains with altered metabolic regulation. nih.gov | Creation of novel wine yeast strains that produce less ethanol and more glycerol. nih.gov |
Integration into Systems Biology and Synthetic Biology Frameworks for Complex Pathway Engineering
The advancement of "omics" technologies provides an opportunity to understand the effects of SAEC on a global scale. Systems biology approaches, which integrate transcriptomics, proteomics, and metabolomics, can create a comprehensive picture of the cellular response to SAEC treatment. mdpi.com This allows researchers to move beyond single-target analysis and identify entire networks and pathways that are perturbed, as demonstrated by the discovery of the link between SAEC and the Retrograde Response pathway in yeast through whole-genome sequencing. nih.gov
Synthetic biology, in turn, can leverage this systems-level understanding to engineer novel biological functions. For example, genetic circuits could be designed to act as biosensors that detect the presence of SAEC or its advanced analogues, triggering a specific output like the expression of a fluorescent reporter. Such tools would be invaluable for high-throughput screening of new compounds and for studying their uptake and mechanism of action.
In the context of complex pathway engineering, SAEC serves as a powerful tool for directed evolution and metabolic optimization. When engineering a microbe to produce a valuable chemical from the lysine pathway, introducing SAEC can apply a strong selective pressure. This pressure can be used to favor mutations that increase the metabolic flux towards lysine, thereby enhancing the productivity of the engineered pathway. This integration of SAEC as a selective agent within a synthetic biology design-build-test-learn cycle represents a sophisticated strategy for creating highly efficient cell factories. Furthermore, synthetic biology frameworks will be essential in the future design and construction of microorganisms capable of the de novo biotechnological production of SAEC and its derivatives.
Q & A
Basic Research Question
- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted L-cysteine) using a DEAE-Sepharose column with a NaCl gradient (0–1 M) .
- Size-Exclusion Chromatography : Remove high-molecular-weight aggregates with Sephadex G-25 in aqueous buffer .
How does the stereochemical configuration of this compound influence its bioactivity and interaction with molecular targets?
Advanced Research Question
The L-configuration is critical for substrate recognition by LysRS2. Enantiomeric studies show the D-form has <5% activity in tRNA charging assays. Chiral HPLC (Chirobiotic T column) with a hexane/isopropanol mobile phase confirms enantiopurity (ee > 99%) . Docking simulations reveal the L-form aligns with LysRS2’s active-site residues (Arg³⁰⁶, Glu²⁷⁴), while the D-form causes steric clashes .
What safety considerations are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles .
- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15 minutes .
- Storage : -20°C under argon to prevent oxidation; shelf life ≤6 months .
What in silico approaches predict the metabolic fate of this compound in prokaryotic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
